molecular formula C13H13FN2O2 B1485106 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2097965-50-7

3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No. B1485106
CAS RN: 2097965-50-7
M. Wt: 248.25 g/mol
InChI Key: PMFMPZCDZIMHRZ-UHFFFAOYSA-N
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Description

3-(1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl)propanoic acid, or 2-FPP, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and science. It is a member of the pyrazole family of compounds, which are characterized by the presence of three nitrogen atoms in a five-membered ring. 2-FPP has been studied for its ability to act as an inhibitor of enzymes, such as cyclooxygenase, and for its potential to be used as a drug target. In addition, 2-FPP has been studied for its potential to act as a fluorescent probe for the detection of certain biomolecules.

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents

This compound has shown potential as a precursor in the synthesis of antiviral agents. Derivatives of similar structures have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group could be pivotal in the compound’s interaction with viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Applications

The pyrazole moiety is known for its anti-inflammatory properties. As such, this compound could be instrumental in the design of new anti-inflammatory medications. Its structural features may allow it to act on specific inflammatory pathways, providing a targeted approach to treatment .

Oncology: Anticancer Compound Development

Compounds with similar indole and pyrazole structures have been explored for their anticancer activities. The unique combination of functional groups in 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid may offer a new avenue for the development of oncology drugs, particularly in the synthesis of small-molecule inhibitors that can target specific cancer cells .

Neurological Disorders: Neuroprotective Effects

Research into neuroprotective drugs often investigates compounds with anti-inflammatory and antioxidant properties. The structural complexity of this compound suggests potential applications in protecting neuronal cells from oxidative stress and inflammation, which are common pathological factors in neurodegenerative diseases .

Material Science: Organic Semiconductor Synthesis

The aromatic structure of this compound, combined with its potential for various substitutions, makes it a candidate for the synthesis of organic semiconductors. These materials are crucial in the development of flexible electronics and photovoltaic cells .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, such as indole-3-acetic acid, play a significant role as plant hormones. The structural similarity suggests that 3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be modified to mimic or influence the activity of natural plant growth regulators, offering a synthetic alternative for agricultural applications .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound can serve as a standard or reference material in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .

Chemical Education: Synthetic Chemistry Training

This compound’s synthesis involves multiple steps that require a variety of chemical reactions, making it an excellent teaching tool for advanced synthetic chemistry techniques in educational settings .

properties

IUPAC Name

3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-12-4-2-1-3-11(12)9-16-8-10(7-15-16)5-6-13(17)18/h1-4,7-8H,5-6,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMPZCDZIMHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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